molecular formula C17H24N2O5S B2836692 N-(2,2-dimethoxyethyl)-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898423-38-6

N-(2,2-dimethoxyethyl)-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No.: B2836692
CAS No.: 898423-38-6
M. Wt: 368.45
InChI Key: IXRHYDVKKFIVCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-dimethoxyethyl)-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a complex chemical building block designed for advanced pharmaceutical and organic synthesis research. This specialist compound features a fused hexahydropyrido[3,2,1-ij]quinoline core system, a scaffold present in various compounds with biological activity . The structure is further functionalized with a sulfonamide group, a moiety widely recognized for its prevalence in medicinal chemistry and its ability to act as a key pharmacophore in enzyme inhibition strategies . The N-(2,2-dimethoxyethyl)-N-methyl side chain is a notable feature, potentially enhancing the molecule's solubility and influencing its pharmacokinetic properties. Researchers may employ this chemical as a critical intermediate in the development of new therapeutic agents, particularly for central nervous system (CNS) targets, or as a precursor in the synthesis of more complex molecular libraries for high-throughput screening. This product is intended for use by qualified laboratory professionals only. It is strictly for research purposes and is not classified as a drug, food additive, or cosmetic. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-N-methyl-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-18(11-16(23-2)24-3)25(21,22)14-9-12-5-4-8-19-15(20)7-6-13(10-14)17(12)19/h9-10,16H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRHYDVKKFIVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(OC)OC)S(=O)(=O)C1=CC2=C3C(=C1)CCC(=O)N3CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of alternative solvents, catalysts, and reaction conditions to enhance the efficiency of each step. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Acetonitrile, dichloromethane, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide involves its interaction with specific molecular targets within the cell. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Properties
N-(2,2-dimethoxyethyl)-N-methyl-3-oxo-...sulfonamide (Target) Pyrido[3,2,1-ij]quinoline 2,2-dimethoxyethyl-N-methyl Not provided High solubility, moderate lipophilicity
3-Oxo-N-[4-(trifluoromethyl)phenyl]-...sulfonamide Pyrido[3,2,1-ij]quinoline 4-(trifluoromethyl)phenyl Not provided High lipophilicity (CF₃ group)
N-[2-(diethylamino)ethyl]-9-fluoro-7-hydroxy-3-methyl-5-oxo-...carboxamide hydrochloride Pyrido[3,2,1-ij]quinoline 2-(diethylamino)ethyl, fluoro, hydroxy, methyl Not provided Basic (amine), polar (OH/F), CNS potential
N1-(3-hydroxypropyl)-N2-(3-oxo-...)oxalamide Pyrido[3,2,1-ij]quinoline 3-hydroxypropyl, oxalamide linkage Not provided Hydrogen-bonding capacity (oxalamide)
N-Methyl-6-oxo-...pyrido[1,2-a]quinoxaline-3-sulfonamide Pyrido[1,2-a]quinoxaline Methyl 295.36 Smaller core, lower complexity

Key Observations :

  • The target compound’s dimethoxyethyl group balances solubility and lipophilicity.
  • Polarity : The hydroxypropyl-oxalamide () and fluoro/hydroxy substituents () introduce polarity, enhancing hydrogen-bonding interactions critical for target binding.

Crystallographic and Structural Data

  • Crystallography tools like SHELX () are widely used for structural analysis of such compounds. However, only the pyrido[3,2,1-ij]quinoline derivative in (unrelated sulfonamide) has reported crystallographic data (R factor = 0.034), highlighting the need for further structural studies on the target compound.

Q & A

Q. What are the key synthetic routes for synthesizing N-(2,2-dimethoxyethyl)-N-methyl-3-oxo-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide?

The synthesis typically involves multi-step organic reactions, starting with the formation of the hexahydropyridoquinoline core, followed by sulfonamide coupling. A common approach includes:

  • Step 1 : Cyclocondensation of substituted amines and ketones under acidic conditions to form the tricyclic core.
  • Step 2 : Sulfonylation using sulfonyl chlorides in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group .
  • Step 3 : Functionalization of the side chain (e.g., 2,2-dimethoxyethyl group) via nucleophilic substitution or reductive amination.
    Critical parameters include temperature control (e.g., 0–5°C for sulfonylation) and solvent selection (e.g., DMF or THF for polar aprotic environments) to avoid side reactions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Analytical validation requires:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon connectivity, with emphasis on the sulfonamide NH (~10–12 ppm) and methoxy groups (~3.3–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by area under the curve) using reverse-phase columns (C18) and UV detection .

Q. What safety protocols are recommended for handling this compound?

Key precautions include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use of fume hoods to avoid inhalation of fine particles.
  • Storage : Inert conditions (argon/nitrogen atmosphere) at –20°C to prevent degradation .
  • Emergency Procedures : Immediate rinsing with water for accidental exposure and disposal via approved chemical waste protocols .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the sulfonamide coupling step?

Yield optimization strategies include:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu systems) to enhance coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .
  • pH Control : Maintaining a slightly basic pH (8–9) to deprotonate the sulfonamide NH and promote reactivity .
    Statistical tools like Design of Experiments (DoE) can model interactions between variables (e.g., temperature, solvent ratio) .

Q. What methodologies are effective for resolving contradictions in biological activity data?

Contradictions in biological assays (e.g., inconsistent IC₅₀ values) can be addressed via:

  • Dose-Response Repetition : Triplicate experiments with standardized cell lines (e.g., HEK293 for cytotoxicity).
  • Target-Specific Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinities .
  • Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites that may influence results .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

Advanced approaches include:

  • Molecular Docking : Using software like AutoDock Vina to predict binding modes with biological targets (e.g., kinase enzymes). Focus on the sulfonamide moiety’s interactions with catalytic residues .
  • QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) analysis to correlate substituent effects (e.g., methoxy groups) with potency .
  • ADMET Prediction : Tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, bioavailability) early in design .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers during biological testing?

Solutions include:

  • Co-solvent Systems : Use of DMSO (≤1% v/v) or cyclodextrin-based solubilizers .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance hydrophilicity .

Q. What strategies mitigate decomposition during long-term storage?

  • Lyophilization : Freeze-drying under vacuum to stabilize the compound.
  • Light-Sensitive Packaging : Amber glass vials to prevent photodegradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.